

An In-depth Technical Guide to 2-Benzylcyclopentanone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Benzylcyclopentanone**

Cat. No.: **B1335393**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural information, and synthesis of **2-benzylcyclopentanone**. The information is intended for researchers, scientists, and professionals in the field of drug development who may be interested in this compound as a key intermediate in the synthesis of pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) Ioxoprofen.[1]

Core Chemical and Physical Properties

2-Benzylcyclopentanone is a cyclic ketone with a benzyl substituent at the alpha position to the carbonyl group. Its physical and chemical properties are summarized in the table below, providing a quick reference for experimental and theoretical applications.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₄ O	[2][3]
Molecular Weight	174.24 g/mol	[2][3]
IUPAC Name	2-benzylcyclopentan-1-one	[2]
CAS Number	2867-63-2	[2][3]
SMILES	C1CC(C(=O)C1)CC2=CC=CC=C2	[2]
Density	1.038 g/cm ³	[3]
Boiling Point	265.23 °C (rough estimate)	[3]
Flash Point	118.7 °C	[3]
Vapor Pressure	0.00285 mmHg at 25 °C	[3]
Refractive Index	1.553	[3]
LogP	2.59830	[3]
Storage Temperature	2-8 °C	[4]

Chemical Structure and Identification

The structure of **2-benzylcyclopentanone** consists of a five-membered cyclopentanone ring substituted with a benzyl group at the C2 position.

Diagram: Chemical Structure of **2-Benzylcyclopentanone**

A 2D representation of the **2-benzylcyclopentanone** molecule.

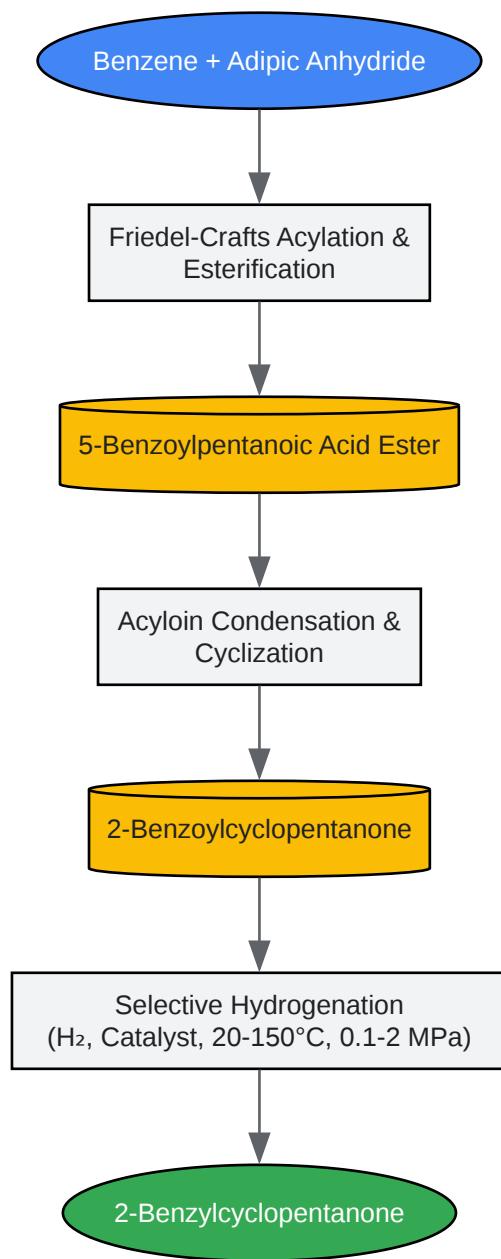
Experimental Protocols

Synthesis of 2-Benzylcyclopentanone

A documented method for the synthesis of **2-benzylcyclopentanone** involves a three-step process starting from benzene and adipic anhydride.[1]

Step 1: Synthesis of 5-Benzoylpentanoic Acid Ester

- Benzene and adipic anhydride undergo a Friedel-Crafts acylation followed by an esterification reaction in a one-pot synthesis to produce 5-benzoylpentanoic acid ester.


Step 2: Synthesis of 2-Benzoylcyclopentanone

- The 5-benzoylpentanoic acid ester is then subjected to an acyloin ester condensation and cyclization to yield 2-benzoylcyclopentanone.

Step 3: Selective Hydrogenation to **2-Benzylcyclopentanone**

- The 2-benzoylcyclopentanone, a suitable catalyst, and a solvent are placed in a pressure autoclave.
- Phosphoric acid is added to adjust the pH to a range of 1-5.
- The reaction proceeds under a hydrogen pressure of 0.1-2 MPa at a temperature of 20-150 °C for 3 hours.
- After cooling to approximately 30 °C, the catalyst is removed by filtration.
- The solvent (e.g., isopropanol) is recovered under normal pressure up to 100 °C.
- The remaining residue is distilled under high vacuum (50 Pa), collecting the fraction at 145-155 °C to obtain the final product, **2-benzylcyclopentanone**, as an off-white solid.[1]

Diagram: Synthesis Workflow for **2-Benzylcyclopentanone**

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of **2-benzylcyclopentanone**.

Spectroscopic Analysis

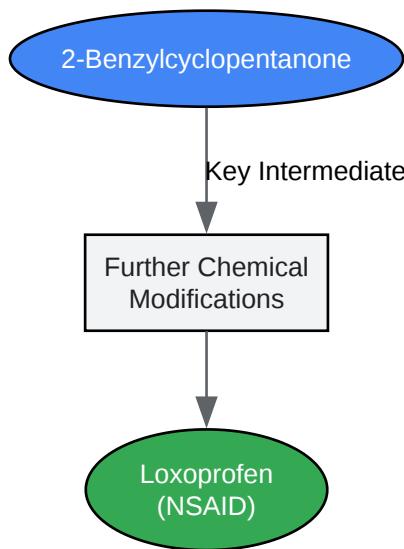
While specific experimental details for the spectroscopic analysis of **2-benzylcyclopentanone** are not readily available in the searched literature, a general approach based on standard analytical techniques can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.0-7.5 ppm), the benzylic protons (a doublet of doublets or a multiplet adjacent to the chiral center), and the aliphatic protons of the cyclopentanone ring. The integration of these signals would correspond to the number of protons in each environment.
- ^{13}C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon (typically downfield, >200 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the cyclopentanone ring and the benzylic carbon.[2]

Infrared (IR) Spectroscopy:

- The IR spectrum of **2-benzylcyclopentanone** is expected to exhibit a strong absorption band characteristic of the C=O stretching vibration of a saturated five-membered ring ketone, typically around 1745 cm^{-1} . Other significant absorptions would include those for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.


Mass Spectrometry (MS):

- Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of **2-benzylcyclopentanone** ($m/z = 174.24$).[2] Fragmentation patterns would likely involve the loss of the benzyl group or other characteristic fragments of the cyclopentanone ring.

Biological Relevance and Applications

2-Benzylcyclopentanone serves as a crucial intermediate in the synthesis of various organic compounds.[5] Its most notable application in the pharmaceutical industry is as a precursor for the synthesis of loxoprofen, a non-steroidal anti-inflammatory drug.[1] The cyclopentanone moiety is a common structural motif in a variety of biologically active molecules, and derivatives of similar compounds, such as 2-benzylidenecyclopentanone, have been investigated for their potential antitumor activities.[6]

Diagram: Role of **2-Benzylcyclopentanone** in Loxoprofen Synthesis

[Click to download full resolution via product page](#)

The logical relationship of **2-benzylcyclopentanone** as a key starting material for the synthesis of Loxoprofen.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-benzylcyclopentanone** is classified as harmful if swallowed and causes serious eye irritation.^[2] It may also be harmful in contact with skin, cause skin irritation, and may cause respiratory irritation.^[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN103508869A - Synthetic method for 2-benzyl cyclopentanone - Google Patents [patents.google.com]

- 2. 2-Benzylcyclopentanone | C12H14O | CID 4647132 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Buy 2-(Benzyl)benzylcyclopentanone [smolecule.com]
- 6. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Benzylcyclopentanone: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1335393#2-benzylcyclopentanone-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com